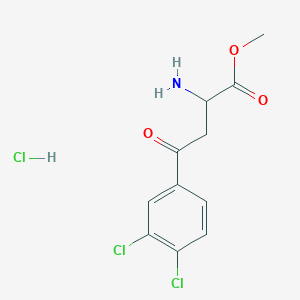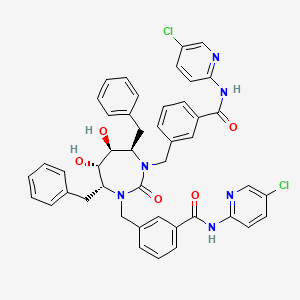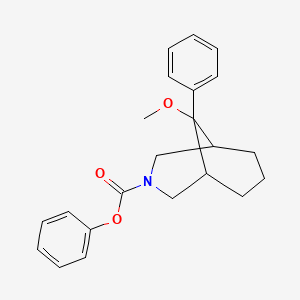
N-Methyl deoxygalactonojirimycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl deoxygalactonojirimycin is a derivative of deoxygalactonojirimycin, a type of iminosugar. Iminosugars are known for their ability to inhibit glycosidases, enzymes that break down glycosidic bonds in carbohydrates. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of lysosomal storage disorders and other metabolic diseases .
準備方法
Synthetic Routes and Reaction Conditions
N-Methyl deoxygalactonojirimycin can be synthesized through the methylation of deoxygalactonojirimycin. The process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product .
化学反応の分析
Types of Reactions
N-Methyl deoxygalactonojirimycin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-methyl-1-deoxynojirimycin-6-phosphate and other substituted iminosugars .
科学的研究の応用
N-Methyl deoxygalactonojirimycin has several scientific research applications:
Chemistry: Used as a glycosidase inhibitor in enzymatic studies.
Biology: Employed in the study of carbohydrate metabolism and enzyme function.
Medicine: Investigated for its potential in treating lysosomal storage disorders like Fabry disease and Gaucher disease.
Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in research.
作用機序
N-Methyl deoxygalactonojirimycin exerts its effects by inhibiting glycosidases, particularly alpha-galactosidase. It binds to the active site of the enzyme, preventing the breakdown of glycosidic bonds in carbohydrates. This inhibition leads to the accumulation of substrates in lysosomes, which can be beneficial in treating certain metabolic disorders .
類似化合物との比較
Similar Compounds
1-Deoxynojirimycin: Another iminosugar with similar glycosidase inhibitory properties.
N-Butyl deoxygalactonojirimycin: A derivative used in substrate reduction therapy for lysosomal storage disorders.
N-Nonyl deoxygalactonojirimycin: Known for its higher affinity to glycosidases.
Uniqueness
N-Methyl deoxygalactonojirimycin is unique due to its specific methylation, which enhances its stability and bioavailability compared to other derivatives. This makes it a promising candidate for therapeutic applications .
特性
CAS番号 |
141206-22-6 |
|---|---|
分子式 |
C7H15NO4 |
分子量 |
177.20 g/mol |
IUPAC名 |
(2R,3S,4R,5S)-2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3/t4-,5+,6+,7-/m1/s1 |
InChIキー |
AAKDPDFZMNYDLR-JRTVQGFMSA-N |
異性体SMILES |
CN1C[C@@H]([C@H]([C@H]([C@H]1CO)O)O)O |
正規SMILES |
CN1CC(C(C(C1CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate](/img/structure/B12772224.png)













